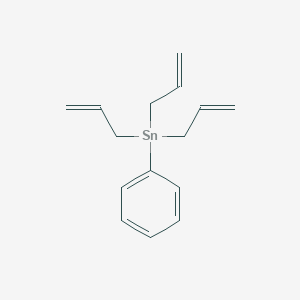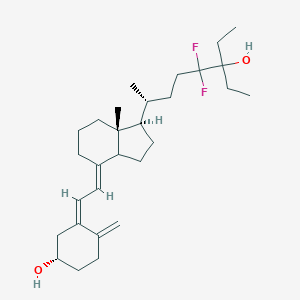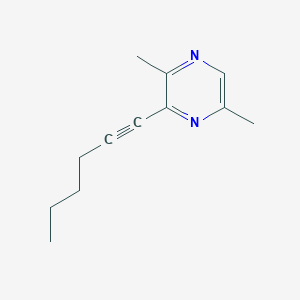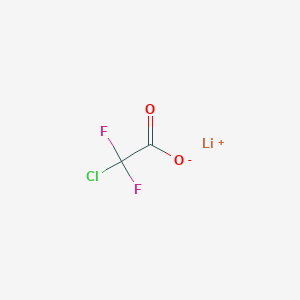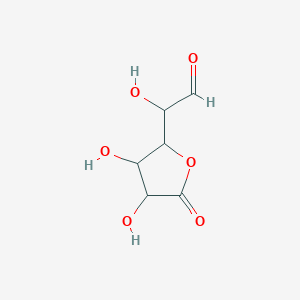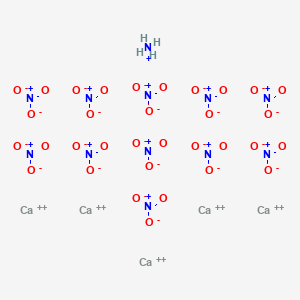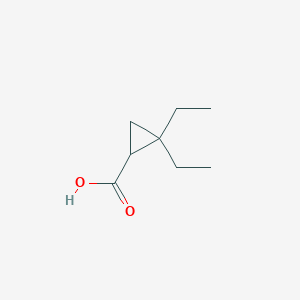![molecular formula C16H18N4O2 B027856 5-(2-乙氧基苯基)-3-丙基-1,6-二氢-7H-吡唑并[4,3-d]嘧啶-7-酮 CAS No. 139756-30-2](/img/structure/B27856.png)
5-(2-乙氧基苯基)-3-丙基-1,6-二氢-7H-吡唑并[4,3-d]嘧啶-7-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is a heterocyclic compound that belongs to the pyrazolo[4,3-d]pyrimidine family
科学研究应用
5-(2-Ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly phosphodiesterase (PDE) inhibitors.
作用机制
Target of Action
The primary target of this compound is PDE5A (Phosphodiesterase 5A) . PDE5A is an enzyme that hydrolyzes cyclic guanosine monophosphate (cGMP), a molecule that plays a crucial role in vasodilation and smooth muscle relaxation .
Mode of Action
The compound acts as a potent, selective inhibitor of PDE5A . By inhibiting PDE5A, it prevents the hydrolysis of cGMP, leading to increased levels of cGMP . This results in smooth muscle relaxation , which is a key mechanism in processes such as vasodilation and penile erection.
Biochemical Pathways
The compound primarily affects the cGMP pathway . In this pathway, nitric oxide (NO) activates guanylate cyclase, which in turn increases levels of cGMP . cGMP then leads to smooth muscle relaxation. By inhibiting PDE5A, the compound prevents the breakdown of cGMP, thereby enhancing and prolonging its effects .
Result of Action
The primary result of the compound’s action is smooth muscle relaxation . This can have various effects depending on the specific tissues involved. For example, in blood vessels, smooth muscle relaxation leads to vasodilation, which can help lower blood pressure. In erectile tissue, it can facilitate penile erection.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one typically involves the condensation of appropriate hydrazine derivatives with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as p-toluenesulfonic acid (PTSA) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
化学反应分析
Types of Reactions
5-(2-Ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered pharmacological properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups, enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as sodium borohydride (NaBH4), and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted pyrazolo[4,3-d]pyrimidines, which can exhibit different biological activities depending on the nature of the substituents introduced.
相似化合物的比较
Similar Compounds
Vardenafil: Another PDE5 inhibitor with a similar structure and mechanism of action.
Tadalafil: A longer-acting PDE5 inhibitor used for similar therapeutic purposes.
Uniqueness
5-(2-Ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is unique due to its specific ethoxyphenyl and propyl substitutions, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other PDE5 inhibitors. These structural differences can influence the compound’s potency, selectivity, and duration of action .
属性
IUPAC Name |
5-(2-ethoxyphenyl)-3-propyl-2,6-dihydropyrazolo[4,3-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-3-7-11-13-14(20-19-11)16(21)18-15(17-13)10-8-5-6-9-12(10)22-4-2/h5-6,8-9H,3-4,7H2,1-2H3,(H,19,20)(H,17,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSJMCZVDVVSHJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C2C(=NN1)C(=O)NC(=N2)C3=CC=CC=C3OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625306 |
Source


|
| Record name | 5-(2-Ethoxyphenyl)-3-propyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139756-30-2 |
Source


|
| Record name | 5-(2-Ethoxyphenyl)-3-propyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
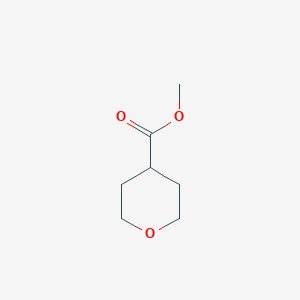
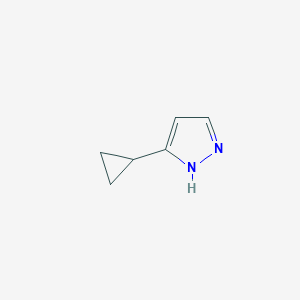
![9-Methylnaphtho[1,2-c]furan-1,3-dione](/img/structure/B27787.png)

